molecular formula C10H18O2 B14357021 1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone CAS No. 91139-89-8

1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone

Cat. No.: B14357021
CAS No.: 91139-89-8
M. Wt: 170.25 g/mol
InChI Key: DXCDPYNVLRWIQU-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a hydroxyl group and a ketone group attached to a cyclopentane ring, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isopropylmagnesium bromide (Grignard reagent) to form the corresponding alcohol. This intermediate is then oxidized to yield the desired ketone.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps such as distillation and purification to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid.

    Reduction: Formation of cyclopentanol.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simple ketone with a cyclopentane ring.

    Cyclopentanol: An alcohol with a cyclopentane ring.

    2-Hydroxycyclopentanone: A hydroxylated derivative of cyclopentanone.

Uniqueness

1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone is unique due to the presence of both hydroxyl and ketone functional groups on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

91139-89-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(2-hydroxy-4-propan-2-ylcyclopentyl)ethanone

InChI

InChI=1S/C10H18O2/c1-6(2)8-4-9(7(3)11)10(12)5-8/h6,8-10,12H,4-5H2,1-3H3

InChI Key

DXCDPYNVLRWIQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C(C1)O)C(=O)C

Origin of Product

United States

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